1H-咪唑-1-羰基氯

描述

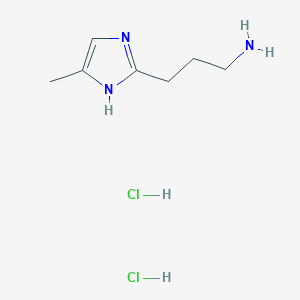

1H-Imidazole-1-carbonyl chloride is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole synthesis involves various methods such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .Molecular Structure Analysis

The molecular structure of 1H-Imidazole-1-carbonyl chloride is C4H3ClN2O . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .科学研究应用

缓蚀

Gomaa 等人 (2019) 研究的 1H-咪唑衍生物已显示出作为油井中碳钢缓蚀剂的潜力。这些化合物展示了高抑制效率,突出了它们在涉及金属保存的工业应用中的相关性 (Gomaa 等人,2019)。

合成和功能化

Ohta 等人 (1984) 的工作描述了 1H-咪唑衍生物在羰基化合物合成中的应用,强调了它们在有机合成和官能团转化中的作用 (Ohta 等人,1984)。同样,Joo 等人 (2010) 强调了咪唑在合成复杂芳基化咪唑中的重要性,展示了它们在创建分子功能材料方面的多功能性 (Joo 等人,2010)。

离子液体制备

Zhou 等人 (2006) 探索了 1-丁基-3-甲基咪唑氯的制备,这是一种环境温度离子液体前体,对绿色化学和工业过程有影响 (Zhou 等人,2006)。

比色探针

Ondigo 等人 (2013) 开发了一种咪唑衍生物作为比色探针,用于检测水中的 Fe2+,说明了这些化合物在环境监测和分析中的应用 (Ondigo 等人,2013)。

有机合成

Chen 等人 (2020) 关于涉及咪唑化合物的钯催化羰基化环化反应的研究强调了它们在制造多官能化分子的实用性,这在制药和材料科学中有益 (Chen 等人,2020)。

作用机制

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

安全和危害

未来方向

Imidazole and its derivatives have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

属性

IUPAC Name |

imidazole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVUITMHPFXQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502774 | |

| Record name | 1H-Imidazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-carbonyl chloride | |

CAS RN |

74731-19-4 | |

| Record name | 1H-Imidazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

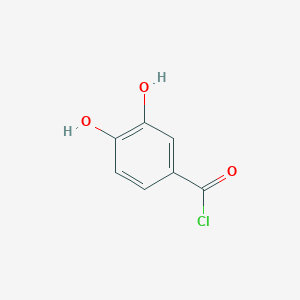

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)